molecular formula C30H31ClN4O7S B1583872 Pigment red 5 CAS No. 6410-41-9

Pigment red 5

Cat. No.: B1583872
CAS No.: 6410-41-9
M. Wt: 627.1 g/mol
InChI Key: LMULDSDQRQVZMW-UHFFFAOYSA-N
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Mechanism of Action

CI 12490

, also known as Pigment red 5 or N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide , is a synthetic azo dye used primarily as a colorant in various cosmetic products . Here is an overview of its mechanism of action:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pigment Red 5 involves the diazotization of a red base ITR diazonium salt followed by coupling with naphthol AS-ITG . The reaction typically occurs under acidic conditions, with the diazonium salt being prepared by treating the red base ITR with sodium nitrite and hydrochloric acid. The coupling component, naphthol AS-ITG, is dissolved in an alkaline medium before being combined with the diazonium salt to form the pigment .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure consistent quality and yield. The pigment is then filtered, washed, and dried to obtain the final product in powder form .

Chemical Reactions Analysis

Types of Reactions: Pigment Red 5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinonoid structures, while substitution can introduce halogen or nitro groups .

Scientific Research Applications

Pigment Red 5 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Pigment Red 5: this compound stands out due to its bright bluish-red color, making it highly desirable for applications requiring vibrant and long-lasting color. Its stability in various environmental conditions and resistance to fading further enhance its appeal compared to other similar pigments .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN4O7S/c1-6-35(7-2)43(38,39)19-12-13-25(40-3)24(15-19)33-34-28-20-11-9-8-10-18(20)14-21(29(28)36)30(37)32-23-16-22(31)26(41-4)17-27(23)42-5/h8-17,36H,6-7H2,1-5H3,(H,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMULDSDQRQVZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0050394
Record name C.I. Pigment Red 5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0050394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6410-41-9
Record name Pigment Red 5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6410-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Pigment Red 5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006410419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]diazenyl]-3-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0050394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulphonyl]-2-methoxyphenyl]azo]-3-hydroxynaphthalene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PIGMENT RED 5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91OZU993LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key innovation in the presented method for preparing Pigment Red 5?

A1: The research article describes a novel method for synthesizing this compound that focuses on improving yield and promoting efficient coupling reactions. [] The key innovations include:

  • Catalytic enhancement: The addition of 2,4,6 tri-(1-phenethyl)-phenol polyethylene glycol ether with 8-30 EO accelerates the reaction speed, leading to a higher synthesis rate of high-performance this compound. []

Q2: Does the article discuss the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A2: No, the article primarily focuses on optimizing the synthesis method for this compound and does not delve into its detailed structural characterization, spectroscopic data, or properties beyond its application as a pigment. []

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